Diana

Description

Structure

3D Structure of Parent

Properties

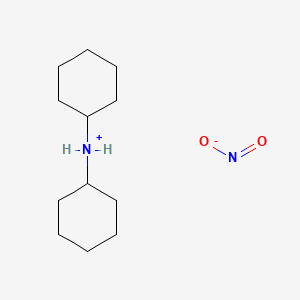

IUPAC Name |

dicyclohexylazanium;nitrite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAKTZXUUNBLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.N(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101-83-7 (Parent) | |

| Record name | Dicyclohexylamine nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025019 | |

| Record name | Dicyclohexylamine nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-91-7 | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylamine nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylamine nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Principles of Direct Neuronal Activity Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies for the direct imaging of neuronal activity. As the quest to understand the intricate workings of the brain and develop novel therapeutics for neurological disorders accelerates, the ability to directly visualize the electrical dynamics of neural circuits has become indispensable. This guide provides a comprehensive overview of the leading genetically encoded indicators, advanced imaging modalities, and the requisite experimental and analytical workflows.

Introduction to Direct Neuronal Activity Imaging

Direct imaging of neuronal activity allows for the real-time visualization of voltage dynamics and calcium transients, providing a window into the functional state of individual neurons and entire neural ensembles. Unlike indirect methods that measure metabolic correlates of neuronal firing, direct imaging techniques offer superior temporal and spatial resolution, enabling the precise dissection of neural circuits. These technologies are broadly categorized based on the type of indicator used: genetically encoded voltage indicators (GEVIs) and genetically encoded calcium indicators (GECIs).

Genetically Encoded Voltage Indicators (GEVIs)

GEVIs are proteins engineered to report changes in membrane potential as a change in fluorescence.[1] They offer the most direct optical measure of neuronal electrical activity, capable of resolving both subthreshold potentials and action potentials with millisecond precision.[1]

Signaling Pathway of GEVIs

GEVIs typically consist of a voltage-sensing domain (VSD) derived from a voltage-sensitive protein, which is coupled to a fluorescent protein (FP). Changes in membrane potential induce conformational changes in the VSD, which in turn modulate the fluorescence of the FP.

Quantitative Comparison of GEVIs

The selection of a GEVI depends on the specific experimental requirements, balancing sensitivity, speed, and photostability.

| Indicator | Sensitivity (ΔF/F per 100 mV) | Speed (τ_on / τ_off in ms) | Photostability |

| ASAP3 | ~20% | ~2 / ~2 | High |

| JEDI-2P | ~50% (in vitro) | ~1 / ~3 | Moderate |

| Archon2 | ~3% (in vivo) | <1 / <1 | High |

| QuasAr2 | ~50% | <1 / <1 | Moderate |

Experimental Protocol: GEVI Imaging in Vivo

This protocol outlines the key steps for in vivo GEVI imaging in mice.

1. Viral Vector Preparation and Stereotactic Injection:

- Objective: To express the GEVI in the target brain region.

- Procedure:

- Produce or acquire a high-titer adeno-associated virus (AAV) encoding the GEVI of interest under a neuron-specific promoter (e.g., Synapsin).

- Anesthetize the mouse and secure it in a stereotaxic frame.[2]

- Perform a craniotomy over the target brain region.[3]

- Using a microinjection pipette, slowly infuse the AAV vector at the desired coordinates.[2][4]

- Suture the incision and allow the animal to recover for 2-4 weeks for optimal viral expression.[2]

2. Chronic Cranial Window Implantation:

- Objective: To provide optical access to the brain for imaging.

- Procedure:

- After the virus expression period, re-anesthetize the animal.

- Perform a larger craniotomy over the injection site.

- Implant a glass coverslip (cranial window) over the exposed dura and secure it with dental cement.

3. Two-Photon Imaging:

- Objective: To visualize GEVI fluorescence changes in vivo.

- Procedure:

- Head-fix the awake, behaving mouse under a two-photon microscope.

- Use a Ti:Sapphire laser tuned to the appropriate excitation wavelength for the GEVI.

- Acquire time-series images of the region of interest at a high frame rate (e.g., 500-1000 Hz) to capture rapid voltage dynamics.

Genetically Encoded Calcium Indicators (GECIs)

GECIs are the most widely used tools for imaging neuronal activity. They report changes in intracellular calcium concentration, which is a reliable proxy for neuronal firing.[5][6]

Signaling Pathway of GECIs

The most common GECIs, such as those in the GCaMP series, are single-fluorophore indicators. They consist of a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide. In the absence of calcium, the protein is in a low-fluorescence state. Calcium binding to CaM induces a conformational change that brings the cpGFP into a brighter state.

Quantitative Comparison of GECIs

The GCaMP series of indicators has undergone extensive optimization, with different variants offering trade-offs between sensitivity and kinetics.

| Indicator | Sensitivity (ΔF/F for 1 AP) | Rise Time (t_1/2 in ms) | Decay Time (t_1/2 in ms) |

| GCaMP6f | ~10% | ~50 | ~200 |

| GCaMP6s | ~25% | ~150 | ~500 |

| jGCaMP7f | ~15% | ~30 | ~150 |

| jGCaMP7s | ~30% | ~100 | ~400 |

Experimental Protocol: Two-Photon Calcium Imaging

This protocol details the steps for in vivo two-photon calcium imaging using GCaMP indicators.

1. Viral Vector Delivery:

- Follow the same stereotactic injection protocol as described for GEVIs (Section 2.3.1) to express the desired GCaMP variant in the target neuronal population.

2. Cranial Window Implantation:

- Follow the same protocol as described for GEVIs (Section 2.3.2).

3. In Vivo Two-Photon Imaging:

- Objective: To record calcium transients from awake, behaving animals.

- Procedure:

- Head-fix the mouse under a two-photon microscope.

- Use a Ti:Sapphire laser tuned to ~920 nm for GCaMP excitation.

- Acquire time-series images at a frame rate of 15-30 Hz.

- Simultaneously record behavioral data (e.g., locomotion, task performance) to correlate with neural activity.[7]

Data Analysis Workflow

The analysis of neuronal imaging data involves several key steps to extract meaningful signals from raw fluorescence movies.

1. Preprocessing:

- Motion Correction: Aligns frames in the time-series to correct for movement artifacts.

- Denoising: Reduces noise in the image data to improve signal quality.

2. Source Extraction:

- Identifies the spatial footprints (regions of interest, ROIs) of individual neurons.

3. Signal Extraction:

- Extracts the average fluorescence intensity from each ROI over time.

- Calculates the change in fluorescence over baseline (ΔF/F) to represent the relative change in indicator signal.

4. Spike Inference:

- For GECI data, deconvolution algorithms can be used to estimate the underlying spike trains from the slower calcium dynamics.

Applications in Drug Development

Direct neuronal imaging is a powerful tool in preclinical drug discovery and development.[8][9]

-

Target Engagement and Pharmacodynamics: Imaging can be used to determine if a drug candidate reaches its intended target in the brain and modulates neuronal activity as expected.

-

Efficacy Screening: High-throughput imaging of neuronal cultures or in vivo models can be used to screen compound libraries for their effects on neural circuit function.[9]

-

Disease Modeling: Imaging neuronal activity in animal models of neurological disorders can provide insights into disease mechanisms and serve as a platform for testing therapeutic interventions.

-

Toxicity and Off-Target Effects: Neuronal imaging can help identify unintended effects of drug candidates on neural circuit activity, providing an early assessment of potential neurotoxicity. The potential for phototoxicity during imaging experiments should be carefully considered and mitigated.[10][11][12]

Conclusion

Direct imaging of neuronal activity using genetically encoded indicators has revolutionized our ability to study the brain in health and disease. This technical guide has provided an overview of the core principles, methodologies, and applications of these powerful techniques. As indicator and imaging technologies continue to advance, direct neuronal imaging will undoubtedly play an increasingly critical role in both fundamental neuroscience research and the development of next-generation therapeutics for brain disorders.

References

- 1. Neuratest | Cellular imaging [neuratest.com]

- 2. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 3. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereotactic injection of viral vectors [protocols.io]

- 5. mightexbio.com [mightexbio.com]

- 6. youtube.com [youtube.com]

- 7. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azonano.com [azonano.com]

- 9. Neuronal Activity Reporters as Drug Screening Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

DIANA Neuroimaging: A Technical Guide to Direct Neuronal Activity Imaging

A revolutionary functional magnetic resonance imaging (fMRI) technique, Direct Imaging of Neuronal Activity (DIANA), has recently been developed, promising to transcend the traditional limitations of neuroimaging by directly detecting neuronal activity. This guide provides an in-depth technical overview of this compound, from its foundational principles and experimental protocols to the ongoing scientific discourse surrounding its validity.

Introduction: The Quest for Direct Neuronal Imaging

For decades, functional MRI (fMRI) has been a cornerstone of neuroscience research, providing invaluable insights into brain function. However, the most common fMRI technique, Blood Oxygen Level Dependent (BOLD) imaging, does not measure neural activity directly. Instead, it detects changes in blood flow and oxygenation that are coupled to neuronal firing, a process known as the hemodynamic response. This response is inherently slow, peaking several seconds after the neural event, which fundamentally limits the temporal resolution of BOLD fMRI.

In 2022, a research group led by Phan Tan Toi and Jang-Yeon Park introduced this compound, a novel fMRI method reported to overcome this limitation by directly imaging neuronal activity with millisecond temporal resolution.[1] This development generated considerable excitement within the neuroscience community, as it held the potential to map the rapid flow of information across neural circuits with unprecedented clarity.

Core Principles of this compound

The central hypothesis behind this compound is that the fMRI signal can be made sensitive to the physiological changes that occur at the neuronal membrane during an action potential.

The Biophysical Hypothesis: Interfacial Water and T2 Changes

The proposed mechanism for the this compound signal is a change in the transverse relaxation time (T2) of water molecules at the interface of the neuronal membrane.[1][2] The theory posits that the propagation of an action potential—a rapid change in the electrical potential across the neuronal membrane—alters the orientation of water molecules bound to the lipid bilayer. This reorientation of "interfacial water" is hypothesized to be detectable as a subtle change in the T2-weighted MRI signal.[1][2]

Unlike BOLD fMRI, which is dependent on a sluggish vascular response, this proposed mechanism would be time-locked to the neuronal firing itself, allowing for imaging with millisecond precision.

Experimental Protocols

The initial this compound experiments were conducted on anesthetized mice at a high magnetic field strength of 9.4 Tesla. The following sections detail the key aspects of the experimental protocol as described in the foundational study by Toi et al. (2022).

Animal Preparation and Stimulation

-

Subjects: Anesthetized mice.

-

Anesthesia: Typically, a combination of medetomidine and isoflurane is used to maintain a stable physiological state.

-

Stimulation: Sensory stimulation, such as electrical stimulation of the whisker pad or forelimb, is used to evoke neuronal activity in specific brain regions. The stimulation is precisely timed and synchronized with the MRI data acquisition.

MRI Acquisition

A key innovation of this compound is its use of a line-scanning fast low-angle shot (FLASH) pulse sequence, which allows for extremely rapid image acquisition.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters from the original this compound study and a subsequent replication attempt.

| Parameter | Toi et al. (2022) - Original Study | Choi et al. (2023) - Replication Attempt |

| Magnetic Field Strength | 9.4 T | 15.2 T |

| Pulse Sequence | 2D Line-Scanning FLASH | 2D Line-Scanning FLASH (identical protocol) |

| Temporal Resolution (TR) | 5 ms | 5 ms |

| Echo Time (TE) | 2 ms | 2 ms |

| Matrix Size | 72 x 54 | Not specified, but used identical protocol |

| Stimulus Duration | 5 ms | Not specified, but used identical protocol |

| Number of Trials | 50-300 | Up to 1,050 |

| Reported Signal Change | ~0.2% | No detectable neuronal activity-like peak |

Table 1: Comparison of key MRI acquisition parameters.

Key Findings and Visualizations

The initial this compound study successfully mapped the propagation of neuronal signals along the thalamocortical pathway in the mouse brain.

Thalamocortical Pathway Mapping

Using whisker-pad stimulation, this compound fMRI was able to detect sequential activation in the ventral posteromedial nucleus (VPM) of the thalamus and the primary somatosensory barrel field (S1BF) of the cortex. The timing of these activations was consistent with the known electrophysiological delays in this pathway.

The this compound Controversy: Signal or Artifact?

Despite the promising initial results, the this compound technique has been met with skepticism, and several independent research groups have failed to replicate the original findings.[3][4][5][6][7]

Failed Replication Attempts

Studies attempting to reproduce the this compound signal, even with higher magnetic field strengths and more extensive signal averaging, have not observed the fast, neuronal-like fMRI peak reported in the original paper.[7] These studies did, however, reliably detect the conventional BOLD response to the same stimuli.

The Artifact Hypothesis

A leading alternative explanation is that the this compound signal is not of biological origin but is instead an artifact arising from the specifics of the pulse sequence and its interaction with the MRI hardware and the sample.[3][4][8][9] Research from a group at MIT suggests that subtle, non-ideal aspects of the pulse sequence timing, particularly a short trigger interval synchronized with the stimulus, could create spurious signals that mimic the appearance of a fast neuronal response.[4] This group was able to generate this compound-like signals even in a tube of water, where no neuronal activity is present, by using the same pulse sequence.[3][9]

Conclusion and Future Directions

This compound neuroimaging was introduced as a groundbreaking technique with the potential to revolutionize our understanding of brain function by providing a direct window into neural dynamics. The initial findings were compelling, demonstrating the ability to map neural pathways with unprecedented spatiotemporal resolution.

However, the significant challenges in replicating these findings and the strong evidence for a potential artifactual origin of the signal have cast doubt on the validity of this compound as a direct measure of neuronal activity. The ongoing scientific debate highlights the rigorous process of validation that new scientific methods must undergo.

For researchers, scientists, and drug development professionals, the story of this compound serves as a critical case study in the complexities of neuroimaging. While the quest for a non-invasive, high-resolution method to directly image neuronal firing continues, the lessons learned from the development and scrutiny of this compound will undoubtedly inform and refine future approaches in this exciting and challenging field.

References

- 1. youtube.com [youtube.com]

- 2. realclearscience.com [realclearscience.com]

- 3. scitechdaily.com [scitechdaily.com]

- 4. A different interpretation of the this compound fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two studies fail to replicate ‘holy grail’ this compound fMRI method for detecting neural activity | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 6. researchgate.net [researchgate.net]

- 7. No Replication of Direct Neuronal Activity-related (this compound) fMRI in Anesthetized Mice [ouci.dntb.gov.ua]

- 8. (ISMRM 2024) A different interpretation of the this compound fMRI signal [archive.ismrm.org]

- 9. Reddit - The heart of the internet [reddit.com]

Unraveling the DIANA Technology: A High-Resolution Tool for Drug Discovery

For Immediate Release

A Deep Dive into the DNA-Linked Inhibitor Antibody Assay (DIANA), a powerful technology accelerating drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's capabilities, with a focus on its application in quantitative biology and inhibitor screening.

The DNA-linked Inhibitor Antibody Assay (this compound) is a highly sensitive and versatile platform for the detection and characterization of enzymes and for screening of their inhibitors.[1][2][3] This technology bridges the gap between traditional enzyme-linked immunosorbent assays (ELISAs) and nucleic acid amplification techniques, offering picogram-level sensitivity and a wide dynamic range.[1] This guide will delve into the core principles of this compound, its experimental workflows, and its application in dissecting key signaling pathways relevant to disease.

The Core Principle: Dual Recognition and Signal Amplification

This compound's innovative approach lies in its dual-recognition strategy, which combines the specificity of antibody-based capture with the sensitivity of quantitative PCR (qPCR) for signal detection. The target enzyme is first captured by an antibody immobilized on a solid surface, such as a multi-well plate. Subsequently, a specially designed detection probe, consisting of a small-molecule inhibitor of the target enzyme covalently linked to a DNA oligonucleotide, is introduced. This probe binds to the active site of the captured enzyme. The amount of bound probe, which is directly proportional to the amount of active enzyme, is then quantified using qPCR. This method allows for the specific detection of the active form of an enzyme in complex biological samples like serum, urine, or cell lysates.[1][4]

Temporal Characteristics of the this compound Assay

While this compound is an endpoint assay and does not offer real-time kinetic measurements in the traditional sense, its "temporal resolution" can be understood in the context of its rapid workflow and high-throughput capabilities. A complete this compound experiment, from sample preparation to data acquisition, can be performed in a matter of hours. The flexibility in incubation times for various steps of the protocol provides an opportunity to optimize the assay duration.[1] For high-throughput screening (HTS), where the speed of obtaining results is critical, this compound excels. It has been demonstrated that over 100,000 compounds can be screened per day using a pooled library approach.[5] This rapid screening capability significantly shortens the early stages of drug discovery.[6]

The key temporal advantage of this compound in a drug discovery workflow is its ability to quickly and accurately determine the inhibition constant (Ki) from a single inhibitor concentration, thanks to its broad dynamic range.[1][2] This eliminates the need for time-consuming serial dilutions and repeated measurements, accelerating the hit-to-lead optimization process.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound technology, highlighting its sensitivity, dynamic range, and throughput.

| Parameter | Value | Reference |

| Sensitivity | Zeptomole (10⁻²¹ M) range | [1][4] |

| Dynamic Range | Up to 6 logs | [1][2] |

| Sample Volume | Microliter scale | [1] |

| High-Throughput Screening (HTS) Capacity | >100,000 compounds/day (pooled) | [5] |

| Time to Result (Single Plate) | A few hours | [7] |

| Target Enzyme | Application | Key Quantitative Finding | Reference |

| Influenza Neuraminidase | Inhibitor Screening | Faithfully reproduced the structure-activity relationship of oseltamivir derivatives determined by standard kinetic assays. | [2] |

| Prostate-Specific Membrane Antigen (PSMA) | Quantification in Serum | Linear range of detection from 3.6 zeptomoles to 3.6 femtomoles. | [1] |

| Carbonic Anhydrase IX (CAIX) | Inhibitor Screening | Identified novel inhibitors with Ki values ≤ 10 µM from a library of 2,816 compounds. | [5][8] |

Detailed Experimental Protocols

General this compound Protocol

The this compound protocol is analogous to a standard sandwich ELISA, with the final detection step replaced by qPCR. The following is a generalized workflow:

-

Immobilization of Capture Antibody: A capture antibody specific to the target enzyme is coated onto the wells of a multi-well plate.

-

Blocking: The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.

-

Enzyme Capture: The sample containing the target enzyme is added to the wells and incubated to allow the capture antibody to bind to the enzyme.

-

Washing: Unbound components are removed by washing the wells.

-

Probe Incubation: The DNA-linked inhibitor probe is added and incubated to allow it to bind to the active site of the captured enzyme. In inhibitor screening assays, the test compounds are added simultaneously with or prior to the probe.

-

Washing: Unbound probe is washed away.

-

qPCR Detection: The amount of bound probe is quantified by qPCR using primers and a probe specific to the DNA oligonucleotide on the detection probe.

Key Experiment 1: Influenza Neuraminidase Inhibitor Screening

Objective: To identify and characterize inhibitors of influenza neuraminidase.

Methodology: [2]

-

Antibody Immobilization: A sheep anti-influenza A virus H1N1 neuraminidase antibody is immobilized on a microplate.

-

Blocking: The plate is blocked with a casein blocker.

-

Enzyme Capture: Recombinant neuraminidase is captured by the immobilized antibody.

-

Inhibitor and Probe Incubation: Test compounds are incubated with the captured enzyme in the presence of a tamiphosphor-derivative-linked DNA probe.

-

Washing: Unbound probe and inhibitors are removed.

-

qPCR Quantification: The amount of bound probe is quantified by qPCR. The inhibition potency (Ki) is calculated from the difference in the qPCR cycle threshold (Cq) between wells with and without the inhibitor.

Key Experiment 2: Quantification of Prostate-Specific Membrane Antigen (PSMA)

Objective: To quantify the concentration of active PSMA in biological samples.

Methodology: [1]

-

Antibody Immobilization: An anti-PSMA monoclonal antibody is immobilized on the plate.

-

Blocking: The plate is blocked.

-

Sample Incubation: Serum samples or cell lysates are added and incubated to capture PSMA. For serum samples, a longer incubation time may be used to minimize matrix effects.[1]

-

Washing: Unbound proteins are washed away.

-

Probe Incubation: A DNA probe linked to a glutamate-urea-lysine-based PSMA inhibitor is added.

-

Washing: Unbound probe is removed.

-

qPCR Quantification: The concentration of PSMA is determined by comparing the Cq values to a standard curve generated with known concentrations of recombinant PSMA.

Key Experiment 3: High-Throughput Screening for Carbonic Anhydrase IX (CAIX) Inhibitors

Objective: To screen a compound library for inhibitors of CAIX.

-

Assay Miniaturization: The this compound protocol is adapted for a 384-well plate format for high-throughput screening.[9]

-

Enzyme Immobilization: Recombinant human CAIX is captured by an immobilized anti-CAIX antibody.

-

Compound Library Screening: A pooled or non-pooled compound library is added to the wells.

-

Probe Competition: A DNA probe linked to a known sulfonamide-based CAIX inhibitor is added to compete with the test compounds for binding to the CAIX active site.

-

Washing and qPCR: After incubation and washing, the amount of bound probe is quantified by qPCR. A significant decrease in the qPCR signal indicates the presence of a potential inhibitor.

-

Hit Confirmation: Positive hits are re-tested in a non-pooled format and with orthogonal enzymatic assays to confirm their inhibitory activity.

Mandatory Visualizations

Signaling Pathways Amenable to this compound Analysis

The following diagrams, generated using Graphviz, illustrate key signaling pathways that can be investigated using the this compound technology by targeting specific enzymes within these pathways.

Caption: PSMA-mediated redirection of signaling from the MAPK to the PI3K/Akt pathway.[4][5][7]

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond [inis.iaea.org]

- 2. DNA-linked inhibitor antibody assay (this compound) as a new method for screening influenza neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 6. researchgate.net [researchgate.net]

- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Non-Invasive Neuronal Imaging: Core Concepts and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core concepts, underlying principles, and experimental considerations for key non-invasive neuronal imaging techniques. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who seek to leverage these powerful tools for understanding brain function and pathology.

Introduction to Non-Invasive Neuronal Imaging

Non-invasive neuronal imaging encompasses a suite of techniques that allow for the in-vivo examination of the brain's structure, function, and neurochemistry without the need for surgical intervention. These methods are indispensable in modern neuroscience and clinical research, providing critical insights into the neural underpinnings of cognition, behavior, and disease. The primary modalities covered in this guide are functional Magnetic Resonance Imaging (fMRI), Electroencephalography (EEG), Magnetoencephalography (MEG), functional Near-Infrared Spectroscopy (fNIRS), and Positron Emission Tomography (PET). Each technique offers a unique window into brain activity, with distinct advantages and limitations in terms of spatial and temporal resolution.

Core Imaging Modalities: A Comparative Overview

The selection of an appropriate neuroimaging technique is contingent upon the specific research question, with key considerations being the precision with which the neural activity can be localized (spatial resolution) and the timing of that activity can be determined (temporal resolution). The following table summarizes the quantitative characteristics of the primary non-invasive neuroimaging modalities.

| Modality | Primary Signal Detected | Spatial Resolution | Temporal Resolution | Portability | Cost |

| fMRI | Blood-Oxygen-Level Dependent (BOLD) contrast | ~1-3 mm | ~1-10 seconds | Low | High |

| EEG | Postsynaptic potentials from cortical pyramidal neurons | ~1-2 cm | ~1-20 milliseconds | High | Low |

| MEG | Magnetic fields produced by postsynaptic potentials | ~2-5 mm | ~1 millisecond | Low | Very High |

| fNIRS | Changes in oxy- and deoxy-hemoglobin concentration | ~1-2 cm | ~100 milliseconds to seconds | High | Medium |

| PET | Gamma rays from positron-emitting radiotracers | ~4-6 mm | ~1-30 minutes | Low | Very High |

Functional Magnetic Resonance Imaging (fMRI)

Core Principles

Functional Magnetic Resonance Imaging (fMRI) is a technique that measures brain activity by detecting changes in blood flow.[1] The fundamental principle behind fMRI is the Blood-Oxygen-Level Dependent (BOLD) contrast.[2] When a brain area is more active, it consumes more oxygen, and to compensate, blood flow to that area increases.[2] This increased blood flow leads to a change in the relative concentrations of oxygenated and deoxygenated hemoglobin. Deoxyhemoglobin is paramagnetic, meaning it introduces distortions in the local magnetic field, while oxyhemoglobin is diamagnetic.[2] An fMRI scanner, which is a large, powerful magnet, detects these small changes in the magnetic field, allowing for the creation of a map of brain activity.[3]

Signaling Pathway and BOLD Effect

The neurovascular coupling that underlies the BOLD signal is a complex process. Increased neuronal activity leads to the release of neurotransmitters, which in turn trigger a cascade of events resulting in vasodilation and an increase in cerebral blood flow (CBF). This hemodynamic response is what fMRI indirectly measures.

Experimental Protocol: Block Design Task-Based fMRI

A common experimental design in fMRI is the block design, where the participant is presented with alternating blocks of a task condition and a control condition.

Objective: To identify brain regions activated by a specific cognitive task (e.g., working memory).

Methodology:

-

Participant Preparation:

-

Obtain informed consent.

-

Screen for MRI contraindications (e.g., metal implants).

-

Provide instructions and practice for the task.

-

Position the participant comfortably in the MRI scanner with head immobilization.

-

-

Paradigm Design:

-

Create a stimulus presentation script with alternating blocks of the experimental task and a control task.

-

Task Block (e.g., 20 seconds): Present a series of stimuli requiring working memory (e.g., n-back task).

-

Control Block (e.g., 20 seconds): Present a similar stimulus that does not engage the cognitive process of interest (e.g., 0-back task).

-

Repeat the block alternation for the duration of the scan.

-

-

Data Acquisition:

-

Acquire a high-resolution anatomical (T1-weighted) scan.

-

Acquire functional (T2*-weighted) images using an echo-planar imaging (EPI) sequence throughout the task presentation.

-

-

Data Analysis:

-

Preprocessing: Perform motion correction, slice timing correction, spatial normalization to a standard brain template, and spatial smoothing.

-

Statistical Analysis: Use a General Linear Model (GLM) to identify voxels where the BOLD signal time course correlates with the block design of the task.

-

Thresholding and Visualization: Apply a statistical threshold to the resulting activation map to identify significantly activated brain regions and overlay them on the anatomical scan.

-

Electroencephalography (EEG)

Core Principles

Electroencephalography (EEG) is a non-invasive technique that measures the electrical activity of the brain from the scalp.[4] This electrical activity is generated by the summed postsynaptic potentials of large populations of synchronously active cortical pyramidal neurons.[5] Electrodes, typically embedded in a cap, are placed on the scalp to detect these small voltage fluctuations.[4][6] The resulting EEG signal is a continuous recording of brainwaves, which are characterized by their frequency and amplitude.[7] Different frequency bands (e.g., delta, theta, alpha, beta, gamma) are associated with different cognitive and arousal states.[5]

Neuronal Basis of the EEG Signal

The primary generators of the EEG signal are the postsynaptic potentials in the apical dendrites of cortical pyramidal neurons. The parallel alignment of these neurons creates an "open field" configuration, allowing their summed electrical fields to be detected at the scalp.

Experimental Protocol: Event-Related Potential (ERP) Study

Event-Related Potentials (ERPs) are small voltage changes in the ongoing EEG that are time-locked to a specific sensory, cognitive, or motor event.

Objective: To measure the brain's electrophysiological response to a specific stimulus.

Methodology:

-

Participant Preparation:

-

Obtain informed consent.

-

Measure the participant's head and fit the appropriate size EEG cap.

-

Apply conductive gel to the electrodes to ensure good contact with the scalp.

-

Check electrode impedances to ensure they are within an acceptable range.

-

Seat the participant in a comfortable, electrically shielded room.

-

-

Paradigm Design:

-

Present a series of discrete stimuli (e.g., auditory tones, visual images) with a controlled inter-stimulus interval.

-

Include different types of stimuli to elicit different ERP components (e.g., standard vs. deviant tones in an oddball paradigm).

-

The participant may be required to make a behavioral response to the stimuli.

-

-

Data Acquisition:

-

Continuously record the EEG signal from all electrodes.

-

Record event markers in the EEG data that are precisely timed with the onset of each stimulus.

-

-

Data Analysis:

-

Preprocessing: Filter the data to remove noise, re-reference the data, segment the continuous EEG into epochs time-locked to the stimuli, and perform baseline correction.

-

Artifact Rejection: Identify and remove epochs contaminated by artifacts such as eye blinks or muscle activity.

-

Averaging: Average the artifact-free epochs for each stimulus type to extract the ERP waveform, enhancing the signal-to-noise ratio.

-

Component Analysis: Measure the amplitude and latency of specific ERP components of interest (e.g., P300).

-

Magnetoencephalography (MEG)

Core Principles

Magnetoencephalography (MEG) is a non-invasive neuroimaging technique that measures the magnetic fields produced by the brain's electrical activity.[8][9] Similar to EEG, the primary source of the MEG signal is the postsynaptic currents in cortical pyramidal neurons.[10] According to the right-hand rule, any electrical current produces a magnetic field. MEG sensors, which are extremely sensitive magnetometers called Superconducting Quantum Interference Devices (SQUIDs), are housed in a helmet-shaped dewar filled with liquid helium to detect these incredibly weak magnetic fields.[11] A significant advantage of MEG is that magnetic fields are not distorted by the skull and scalp to the same extent as electrical fields, which can lead to better spatial localization of neural sources compared to EEG.[8][10]

Relationship between Neuronal Currents and Magnetic Fields

The generation of the MEG signal is directly linked to the flow of intracellular currents in the dendrites of pyramidal neurons. The orientation of these neurons relative to the scalp is crucial for signal detection.

Experimental Protocol: Resting-State MEG

Resting-state MEG is used to investigate the brain's intrinsic functional networks by measuring spontaneous neural oscillations.

Objective: To map resting-state brain networks and their connectivity.

Methodology:

-

Participant Preparation:

-

Obtain informed consent and screen for metal.

-

Attach head position indicator (HPI) coils to the participant's head to track head movement.

-

Digitize the location of the HPI coils and fiducial landmarks on the head.

-

Position the participant in the MEG scanner, typically in a magnetically shielded room.

-

-

Paradigm Design:

-

Instruct the participant to relax with their eyes open, fixating on a central cross, or with their eyes closed, and to remain as still as possible for a duration of 5-10 minutes.

-

-

Data Acquisition:

-

Record continuous MEG data.

-

Simultaneously record head position.

-

-

Data Analysis:

-

Preprocessing: Apply noise reduction techniques (e.g., signal-space projection), filter the data, and segment it into epochs.

-

Source Localization: Co-register the MEG data with the participant's anatomical MRI scan. Use a source modeling technique (e.g., beamforming) to estimate the location of neural activity within the brain.

-

Connectivity Analysis: Calculate measures of functional or effective connectivity between different brain regions based on the coherence or phase relationships of their oscillatory activity in different frequency bands.

-

Network Identification: Identify and visualize large-scale resting-state networks (e.g., the default mode network).

-

Functional Near-Infrared Spectroscopy (fNIRS)

Core Principles

Functional Near-Infrared Spectroscopy (fNIRS) is an optical imaging technique that measures changes in the concentration of oxygenated hemoglobin (oxyHb) and deoxygenated hemoglobin (deoxyHb) in the cerebral cortex.[12][13] The technique utilizes the principle that near-infrared light (in the 650-950 nm range) can penetrate biological tissue, including the skull.[14] Emitters on the fNIRS device shine light into the scalp, and detectors measure the amount of light that is reflected back after passing through the cortical tissue.[15] Since oxyHb and deoxyHb have different absorption spectra for near-infrared light, by using multiple wavelengths of light, it is possible to calculate the relative changes in their concentrations based on the modified Beer-Lambert law.[13][15] Like fMRI, fNIRS relies on the principle of neurovascular coupling, where neuronal activity is linked to hemodynamic changes.[13]

Light-Tissue Interaction and Hemoglobin Absorption

The fNIRS signal is derived from the differential absorption of near-infrared light by the two forms of hemoglobin. This allows for the quantification of hemodynamic changes associated with neural activation.

Experimental Protocol: Cognitive Task with fNIRS

fNIRS is well-suited for studying cognitive processes in more naturalistic settings due to its portability and tolerance to motion artifacts.

Objective: To measure cortical hemodynamic responses during a cognitive task.

Methodology:

-

Participant Preparation:

-

Obtain informed consent.

-

Measure the participant's head and select the appropriate fNIRS probe set.

-

Place the fNIRS optodes (emitters and detectors) on the scalp over the brain region of interest, ensuring good contact and minimizing hair obstruction.

-

-

Paradigm Design:

-

Data Acquisition:

-

Record the raw light intensity data from all channels.

-

Use presentation software to send triggers to the fNIRS data stream at the onset of each task and rest block.

-

-

Data Analysis:

-

Signal Conversion: Convert the raw light intensity data into changes in optical density.

-

Concentration Calculation: Apply the modified Beer-Lambert Law to calculate the relative changes in oxyHb and deoxyHb concentrations.

-

Filtering: Apply band-pass filtering to remove physiological noise such as heartbeat and respiration.

-

Block Averaging: Average the hemodynamic response across all blocks for each condition.

-

Statistical Analysis: Compare the hemodynamic response between the task and rest conditions to identify significant activation.

-

Positron Emission Tomography (PET)

Core Principles

Positron Emission Tomography (PET) is a nuclear medicine imaging technique that provides a three-dimensional image of functional processes in the body.[16] The technique involves the injection of a small amount of a biologically active molecule tagged with a positron-emitting radioisotope (a radiotracer).[17] As the radioisotope decays, it emits positrons, which travel a short distance before annihilating with an electron, producing two gamma rays that travel in opposite directions.[18] The PET scanner has a ring of detectors that simultaneously detect these pairs of gamma rays. By analyzing the timing and location of these detections, a computer can reconstruct an image showing the distribution of the radiotracer in the brain.[17] The choice of radiotracer determines the biological process being imaged, such as glucose metabolism (using [18F]FDG), dopamine synthesis (using [18F]FDOPA), or the presence of amyloid plaques (using specific amyloid tracers).[16]

PET Radiotracer and Signal Detection Pathway

The PET imaging process begins with the administration of a radiotracer and culminates in the reconstruction of a functional image based on gamma ray detection.

Experimental Protocol: [18F]FDG PET for Brain Metabolism

[18F]Fluorodeoxyglucose (FDG) is a glucose analog used to measure regional cerebral glucose metabolism, which is an indicator of neuronal activity.

Objective: To assess regional brain glucose metabolism in a specific condition (e.g., neurodegenerative disease).

Methodology:

-

Participant Preparation:

-

Obtain informed consent.

-

Instruct the participant to fast for at least 4-6 hours to ensure stable blood glucose levels.

-

Measure blood glucose levels before tracer injection.

-

Place the participant in a quiet, dimly lit room to minimize sensory and cognitive stimulation.

-

-

Radiotracer Administration and Uptake:

-

Administer a dose of [18F]FDG intravenously.

-

Allow for an uptake period of 30-60 minutes, during which the participant should remain resting quietly.

-

-

Data Acquisition:

-

Position the participant in the PET scanner.

-

Acquire PET data for a specified duration (e.g., 15-30 minutes).

-

Often, a CT scan is also acquired for attenuation correction and anatomical localization.

-

-

Data Analysis:

-

Image Reconstruction: Reconstruct the PET data, applying corrections for attenuation, scatter, and radioactive decay.

-

Normalization: Spatially normalize the individual's PET scan to a standard brain template.

-

Quantification: Calculate standardized uptake value (SUV) images, which represent the relative glucose uptake.

-

Statistical Comparison: Compare the participant's or group's FDG uptake pattern to a control database to identify regions of hypo- or hypermetabolism.

-

Conclusion

The non-invasive neuronal imaging techniques discussed in this guide represent a powerful and diverse toolkit for investigating the complexities of the human brain. The choice of modality is a critical decision in the design of any neuroscientific study, and a thorough understanding of their core principles, strengths, and limitations is paramount. By carefully considering the trade-offs between spatial and temporal resolution, as well as the specific biological processes each technique measures, researchers can select the most appropriate method to address their scientific questions and advance our understanding of brain function in health and disease. The integration of multiple modalities is also an increasingly common and powerful approach, offering a more comprehensive view of neural processes by combining the strengths of different techniques.

References

- 1. Magnetic Resonance Imaging (MRI) [nibib.nih.gov]

- 2. Functional Neuroimaging: Fundamental Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MRI - Mayo Clinic [mayoclinic.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. youtube.com [youtube.com]

- 6. EEG (electroencephalogram) - Mayo Clinic [mayoclinic.org]

- 7. youtube.com [youtube.com]

- 8. An Overview of Modern Brain-Imaging Techniques - ICJS - International Collegiate Journal of Science [icjs.us]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. IFCN-endorsed practical guidelines for clinical magnetoencephalography (MEG) - ean.org [ean.org]

- 12. Introduction to experimental designs in fNIRS — Artinis Medical Systems | (f)NIRS devices [artinis.com]

- 13. Functional near-infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. The present and future use of functional near‐infrared spectroscopy (fNIRS) for cognitive neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopac.com [biopac.com]

- 16. oxfordeagle.storymd.com [oxfordeagle.storymd.com]

- 17. youtube.com [youtube.com]

- 18. reddit.com [reddit.com]

Principles of DNA-Linked Inhibitor Antibody Assays: A Technical Guide

The DNA-linked inhibitor antibody assay (DIANA) is a powerful and highly sensitive method for the detection and quantification of enzymes, as well as for the screening of small-molecule inhibitors.[1][2] This technique combines the specificity of antibody-based capture with the signal amplification of quantitative polymerase chain reaction (qPCR), enabling the detection of femtomolar concentrations of target enzymes in complex biological matrices like blood serum.[3] this compound offers significant advantages over traditional methods such as ELISA, including superior sensitivity, a wider dynamic range, and the ability to determine inhibitor constants from a single measurement.[1][2][3]

Core Principles

The this compound method is predicated on a dual-recognition system for the target enzyme.[1] Firstly, a capture antibody immobilized on a solid support, typically a multiwell plate, selectively binds the target enzyme from a sample. Secondly, a specially designed "detection probe" is introduced. This probe consists of a small-molecule inhibitor of the enzyme covalently linked to a unique DNA oligonucleotide.[1][3] The inhibitor moiety of the probe binds to the active site of the captured enzyme. The amount of bound probe, which is directly proportional to the amount of active enzyme, is then quantified using qPCR with primers specific to the DNA oligonucleotide sequence.[3]

For inhibitor screening, the assay is performed in a competitive format. A test compound is introduced along with the detection probe. If the test compound is an inhibitor of the enzyme, it will compete with the detection probe for binding to the active site.[3] A potent inhibitor will lead to a decrease in the amount of bound detection probe, which is reflected as an increase in the qPCR cycle threshold (Cq) value.[3]

Key Advantages of this compound

-

Ultra-High Sensitivity: Capable of detecting zeptomolar (10⁻²¹ M) amounts of target proteins.[4]

-

Broad Dynamic Range: Offers a linear range of up to six logs, allowing for accurate quantification over a wide range of enzyme concentrations.[1][2]

-

High Selectivity: The dual-recognition mechanism ensures high specificity for the active form of the target enzyme.[1]

-

Robustness: The assay can be performed with unpurified enzymes in complex biological samples, such as cell lysates and serum.[1]

-

Quantitative Inhibitor Screening: Enables the direct determination of inhibition constants (Ki) from a single inhibitor concentration, making it highly efficient for high-throughput screening.[1][2]

-

Cost and Time-Effective: Requires minimal sample and reagent volumes and can be readily automated.[5]

Experimental Workflow and Logical Relationships

The general workflow of a this compound experiment for inhibitor screening is depicted below.

Caption: General experimental workflow for a DNA-linked inhibitor antibody assay (this compound).

Detailed Experimental Protocols

The following protocols are generalized from published methods for this compound assays targeting Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CAIX).[6] Researchers should optimize these protocols for their specific target and reagents.

Antibody Immobilization and Blocking

-

Protocol:

-

Apply 10 µL of the capture antibody solution (10 ng/µL in Tris-buffered saline (TBS): 20 mM Tris-HCl, 150 mM NaCl) to the bottom of each well of a 96-well qPCR plate.

-

Incubate for 60 minutes at room temperature (or overnight at 4°C).

-

Wash the wells three times with 100 µL of wash buffer (e.g., TBS with 0.05% Tween 20).

-

Add 100 µL of a blocking buffer (e.g., 1% casein in TBS) to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells three times with 100 µL of wash buffer.

-

Enzyme Capture and Competitive Binding

-

Protocol:

-

Add 10 µL of the sample (e.g., cell lysate or diluted serum) containing the target enzyme to the antibody-coated and blocked wells.

-

Incubate for 60 minutes at room temperature to allow the antibody to capture the enzyme.

-

Wash the wells three times with 100 µL of wash buffer.

-

Prepare a solution containing the DNA-linked inhibitor detection probe and the test compound in a suitable assay buffer (e.g., TBST' - TBS with 0.1% Tween 20). The concentration of the detection probe should be below its dissociation constant (Kd) for optimal sensitivity.

-

Add 10 µL of the detection probe and test compound solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells five times with 100 µL of wash buffer to remove unbound probe and inhibitor.

-

qPCR Quantification

-

Protocol:

-

Add 20 µL of qPCR master mix containing primers specific for the DNA oligonucleotide of the detection probe to each well.

-

Seal the plate and perform qPCR using a real-time PCR instrument.

-

A typical qPCR cycling protocol is as follows:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

-

Record the Cq value for each well.

-

Data Presentation and Analysis

The primary output of a this compound experiment is the Cq value. The change in Cq (ΔCq) between a control (no inhibitor) and a sample with a test compound is used to calculate the inhibitor's potency.

Calculation of Inhibition Constant (Ki)

The inhibition constant (Ki) can be determined from a single inhibitor concentration using the following simplified equation:

Ki = (( (1 + eff.)⁻ΔCq / (1 - (1 + eff.)⁻ΔCq) ) * I_tot) / (1 + (P_tot / Kd))

Where:

-

eff: Efficiency of the PCR reaction (ideally 1).

-

ΔCq: The Cq value of the well with the inhibitor minus the Cq value of the well without the inhibitor.

-

I_tot: Total concentration of the inhibitor.

-

P_tot: Total concentration of the detection probe.

-

Kd: Dissociation constant of the detection probe.

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound experiments for PSMA and CAIX inhibitors.

Table 1: this compound Performance for PSMA and CAIX Detection

| Parameter | Prostate-Specific Membrane Antigen (PSMA) | Carbonic Anhydrase IX (CAIX) |

| Limit of Detection (in serum) | 0.8 pg/mL | 1.1 pg/mL |

| Dynamic Range | ~6 logs | ~6 logs |

| Detection Probe Kd | ~50 pM | ~500 pM (bivalent probe) |

Data extracted from Navrátil et al., Nucleic Acids Research, 2017.[6]

Table 2: Comparison of Ki Values for PSMA Inhibitors Determined by this compound and Enzymatic Assay

| Compound | Ki (nM) - this compound | Ki (nM) - Enzymatic Assay |

| Inhibitor 1 | 0.3 ± 0.1 | 0.4 ± 0.1 |

| Inhibitor 2 | 1.2 ± 0.2 | 1.5 ± 0.3 |

| Inhibitor 3 | 15 ± 3 | 18 ± 4 |

| Inhibitor 4 | 250 ± 50 | 300 ± 60 |

Representative data based on findings where this compound-derived Ki values show strong correlation with traditional methods.

Signaling Pathway Visualization

This compound is a valuable tool for screening inhibitors that target enzymes involved in critical signaling pathways. Below are examples of signaling pathways for PSMA and CAIX, which are important targets in cancer research.

PSMA Signaling in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is highly expressed in prostate cancer and is implicated in tumor progression. It can modulate cell survival signaling by shifting the balance from the MAPK pathway to the PI3K-AKT pathway.[1]

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic Anhydrase IX (CAIX) is a key enzyme in the tumor microenvironment, particularly under hypoxic conditions. It contributes to acidosis, which promotes tumor invasion and metastasis.[5]

Caption: Role of CAIX in promoting an acidic tumor microenvironment.

References

- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond [inis.iaea.org]

- 4. mdpi.com [mdpi.com]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

DIANA Technology: An In-depth Technical Guide to Ultrasensitive Protein Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA-linked Inhibitor Antibody Assay (DIANA), a cutting-edge technology for the highly sensitive and selective detection of proteins, particularly enzymes. This compound seamlessly integrates the principles of immunoassays with the signal amplification power of quantitative polymerase chain reaction (qPCR), offering significant advantages over traditional methods like ELISA. This guide will delve into the core principles of this compound, its performance characteristics, detailed experimental protocols, and its application in both diagnostics and drug discovery.

Core Principles of this compound Technology

This compound is a multiwell-plate-based sandwich assay that enables the detection and quantification of target proteins with exceptional sensitivity and a broad dynamic range.[1][2] The technology is particularly well-suited for enzymes and other functional proteins where a small-molecule ligand can be utilized. The assay relies on a dual-recognition approach, capturing the target protein with a specific antibody and then probing it with a specially designed DNA-linked small-molecule inhibitor.[3][4]

The key components of the this compound assay are:

-

Capture Antibody: An antibody immobilized on a solid surface (e.g., a multiwell plate) that specifically binds to the target protein, isolating it from complex biological samples like blood serum, urine, or cell lysates.[1][3]

-

Target Protein: The protein of interest, often an enzyme that is a biomarker for a specific disease or a target for drug development.[1][5]

-

This compound Probe: A unique, synthetic detection probe consisting of a small-molecule ligand or inhibitor that binds to the active site of the target protein, conjugated to a reporter DNA oligonucleotide.[2][6]

-

qPCR Detection: The quantification of the target protein is achieved by amplifying and measuring the amount of the reporter DNA from the this compound probe using quantitative PCR.[5][6]

The synergy between the specific antibody capture and the active-site-directed probe, combined with the exponential signal amplification of qPCR, gives this compound its remarkable sensitivity and selectivity.[2][7]

Performance Characteristics

This compound technology offers superior performance compared to conventional immunoassays. The quantitative data below highlights its key advantages.

| Performance Metric | This compound Technology | Standard ELISA |

| Sensitivity | Zeptomolar (10⁻²¹ M) range[1] | Picomolar (10⁻¹² M) to Nanomolar (10⁻⁹ M) range |

| Dynamic Range | Up to a 6-log linear range[1][4] | Typically 2-3 logs |

| Selectivity | High, due to dual recognition (antibody and active site ligand)[1] | Dependent on antibody specificity |

| Sample Type | Blood serum, urine, cell lysates[1] | Similar |

| Automation | Fully automatable in 96- and 384-well plate formats[5] | Widely automated |

Experimental Workflow and Protocols

The this compound assay follows a straightforward protocol that can be implemented using standard laboratory equipment.[5] Below are the detailed methodologies for protein quantification and inhibitor screening applications.

Protein Quantification Workflow

The following diagram illustrates the sequential steps of the this compound protocol for detecting and quantifying a target protein.

Detailed Protocol for Protein Quantification:

-

Antibody Immobilization:

-

Coat the wells of a 96- or 384-well plate with a capture antibody specific to the target protein.

-

Incubate to allow for antibody adsorption to the well surface.

-

Wash the wells to remove any unbound antibody.

-

Block the remaining surface of the wells to prevent non-specific binding.

-

-

Target Protein Capture:

-

Prepare serial dilutions of the biological sample (e.g., serum, cell lysate) or protein standards.

-

Add the samples or standards to the antibody-coated wells.

-

Incubate to allow the capture antibody to bind to the target protein.

-

-

Washing:

-

Wash the wells multiple times with a suitable wash buffer to remove unbound proteins and other sample components.

-

-

This compound Probe Incubation:

-

Add the this compound probe (DNA-linked inhibitor) to the wells.

-

Incubate to allow the probe to bind to the active site of the captured target protein.

-

-

Washing:

-

Perform a series of stringent washes to remove any unbound this compound probe. This step is critical for minimizing background signal.

-

-

qPCR Analysis:

-

The bound this compound probe can be quantified in one of two ways:

-

Direct qPCR: The entire well can be subjected to qPCR by adding the PCR master mix directly to the well.

-

Elution qPCR: The bound probe can be eluted from the well and the eluate used as the template for the qPCR reaction.

-

-

Run a standard qPCR protocol to amplify and quantify the amount of reporter DNA.

-

The amount of amplified DNA is directly proportional to the amount of target protein in the sample.

-

Inhibitor Screening Workflow

A modified this compound protocol can be used for high-throughput screening of small-molecule inhibitors, providing a powerful tool for drug discovery.[5][6] This competitive assay measures the ability of test compounds to displace the this compound probe from the target enzyme.

Detailed Protocol for Inhibitor Screening:

-

Target Protein Immobilization:

-

The target protein is captured in the wells of a multiwell plate as described in the protein quantification protocol (steps 1 and 2).

-

-

Competitive Binding:

-

A mixture of the this compound probe at a fixed concentration and a test compound (potential inhibitor) at various concentrations is added to the wells containing the captured target protein.

-

The test compound and the this compound probe compete for binding to the active site of the target protein.

-

-

Incubation and Washing:

-

The plate is incubated to allow the binding competition to reach equilibrium.

-

The wells are then washed thoroughly to remove unbound probe and test compounds.

-

-

qPCR Analysis:

-

The amount of this compound probe that remains bound to the target protein is quantified by qPCR.

-

-

Data Analysis:

-

A strong inhibitor will displace a significant amount of the this compound probe, resulting in a lower qPCR signal.

-

By measuring the qPCR signal at different concentrations of the test compound, a dose-response curve can be generated, and the inhibition constant (Ki) or IC50 value can be determined.[3]

-

Applications in Research and Drug Development

The exceptional sensitivity and versatility of this compound make it a valuable tool in various research and development areas:

-

Clinical Diagnostics: this compound enables the detection of low-abundance protein biomarkers, such as onco-markers, in clinical samples, facilitating early disease diagnosis and monitoring.[5]

-

Drug Discovery: The technology is ideal for high-throughput screening of compound libraries to identify novel enzyme inhibitors.[6] It allows for the determination of true binding constants (Kd) and can be used for selectivity profiling of inhibitors against panels of proteins, such as kinases.[6]

-

Basic Research: Researchers can use this compound to quantify target proteins in experiments where conventional methods lack the required sensitivity.[5]

Conclusion

This compound technology represents a significant advancement in protein detection and analysis. By ingeniously combining antibody-based capture with a DNA-linked inhibitor probe and qPCR amplification, it achieves unprecedented sensitivity and a wide dynamic range. Its straightforward, automatable workflow makes it suitable for a wide range of applications, from basic research to clinical diagnostics and high-throughput drug screening. For scientists and researchers seeking to push the boundaries of protein quantification, this compound offers a powerful and reliable solution.

References

- 1. This compound assay [uochb.cz]

- 2. youtube.com [youtube.com]

- 3. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA-linked Inhibitor Antibody Assay (this compound) for sensitive and selective enzyme detection and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: detection assay for diagnostics and drug discovery | EU-Japan [eu-japan.eu]

- 6. dianabiotech.com [dianabiotech.com]

- 7. researchgate.net [researchgate.net]

The DIANA Assay: A Paradigm Shift in Ultrasensitive Biomarker Detection and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular diagnostics and drug development, the demand for assays with superior sensitivity, broad dynamic range, and high specificity is perpetual. The DNA-linked Inhibitor Antibody Assay (DIANA) has emerged as a transformative technology, offering unprecedented performance that overcomes many limitations of conventional methods like the Enzyme-Linked Immunosorbent Assay (ELISA). This compound is a multiwell-plate-based platform that combines the specific recognition of an antibody with the signal amplification power of quantitative PCR (qPCR), enabling ultrasensitive detection of enzymes and quantitative screening of their inhibitors.[1][2][3] This guide provides an in-depth exploration of the this compound assay's core principles, key advantages, and detailed experimental methodologies.

Core Principles and Mechanism

The this compound assay operates on a dual-recognition principle in a sandwich-style format.[4][5] The core components are:

-

Capture Antibody : An antibody immobilized on a solid surface (e.g., a multiwell plate) that specifically captures the target enzyme from a complex biological sample like blood serum or cell lysate.[1][2]

-

Detection Probe : A unique, fully synthetic construct consisting of a small-molecule ligand or inhibitor—which binds to the active site of the target enzyme—covalently linked to a reporter DNA oligonucleotide.[2][4][6]

-

Quantification : The amount of detection probe bound to the captured enzyme is measured using quantitative PCR (qPCR), which amplifies the reporter DNA. The resulting signal (threshold cycle, Cq) is inversely proportional to the amount of target enzyme.[1][6]

This innovative approach, which leverages a small-molecule for detection instead of a second antibody, is the source of many of this compound's unique advantages.[4]

// Invisible nodes and ranks for layout {rank=same; Immobilization; Capture; Probing; Washing;} } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Key Advantages in Diagnostics and Drug Discovery

The this compound assay's architecture provides significant advantages over traditional immunoassays.[4]

-

Ultra-High Sensitivity : By using qPCR for signal detection, this compound can detect target proteins at zeptomolar (10⁻²¹ M) concentrations, a sensitivity several orders of magnitude higher than conventional ELISA.[2][4] This allows for the quantification of minuscule amounts of biomarkers in complex samples.[4]

-

Extremely Broad Dynamic Range : this compound exhibits a linear range of up to six logs, a substantial improvement over the typical two to three-log range of ELISA.[2][4][7] This allows for the accurate measurement of both low and high abundance targets within the same assay without requiring multiple sample dilutions.

-

High Specificity and Robustness : The use of a small-molecule inhibitor that binds to the enzyme's active site confers high specificity for the active form of the target enzyme.[4] This mechanism avoids the cross-reactivity and interference from endogenous antibodies that can plague sandwich immunoassays, making this compound exceptionally robust for use in various biological matrices, including blood serum, urine, and cell lysates.[2][4]

-

Quantitative Inhibitor Screening : this compound is uniquely suited for drug discovery. In a modified setup, test compounds compete with the detection probe for binding to the enzyme's active site.[4] This competitive format allows for the direct determination of a compound's inhibition constant (Ki) from a single measurement, streamlining high-throughput screening (HTS) campaigns.[1][5]

-

Cost and Time Efficiency : The assay requires very low amounts of target protein (picogram levels) and reagents.[4] Its compatibility with compound pooling strategies significantly reduces the time and cost associated with screening large chemical libraries.[4]

// Logical relationship {rank=same; Probe; TestCompound;} } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Data Presentation: Performance Characteristics

The quantitative advantages of the this compound assay are summarized below in comparison to conventional ELISA.

| Parameter | This compound Assay | Conventional ELISA |

| Sensitivity (Limit of Detection) | Zeptomolar (10⁻²¹ M) to Femtomolar (10⁻¹⁵ M)[1][2][4] | Picomolar (10⁻¹² M) to Nanomolar (10⁻⁹ M) |

| Dynamic Range | 5 to 7 logs[4][6][7] | 2 to 3 logs |

| Signal Amplification | Quantitative PCR (qPCR) | Enzymatic (e.g., HRP, AP) |

| Specificity | Active site-directed (detects active enzyme)[4] | Epitope-directed (may detect active + inactive forms) |

| Matrix Interference | Very low; reduced antibody interference[4] | Susceptible to matrix effects and antibody interference |

| Assay Time | 4-6 hours (protocol dependent) | 4 hours to overnight |

| High-Throughput Screening (HTS) | Highly suitable; allows compound pooling[4] | Less efficient; single compound per well |

| Reproducibility (CV%) | Typically < 5%[4][6] | Typically < 15% |

| Z'-factor (for HTS) | > 0.9 (Excellent)[4][6] | Variable (Often 0.5 - 0.7) |

Table 1: Comparison of this compound and ELISA performance characteristics.

Experimental Protocols

The following is a generalized, step-by-step protocol for the this compound assay for enzyme detection. Specific concentrations and incubation times may require optimization depending on the target enzyme and antibodies used.

Materials and Reagents:

-

High-binding 96- or 384-well plates

-

Capture Antibody specific to the target enzyme

-

Target enzyme standard and biological samples

-

Detection Probe (Inhibitor-DNA conjugate)

-

Buffers:

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., Casein-based blocker or BSA in TBS)

-

Wash Buffer (e.g., TBST: 20 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20)

-

Assay Buffer (e.g., TBST'C: TBST with 1 mM CaCl₂)

-

-

qPCR Master Mix, primers, and instrument

Methodology:

-

Antibody Immobilization:

-

Dilute the capture antibody in Coating Buffer. For example, a sheep anti-NA antibody can be diluted to 10 ng/µL in TBS.[8]

-

Add 5-50 µL of the antibody solution to each well of the microplate.

-

Incubate overnight at 4°C or for 2-4 hours at room temperature to allow for passive adsorption.

-

-

Blocking:

-

Wash the plate 2-3 times with Wash Buffer to remove unbound antibody.

-

Add 100-200 µL of Blocking Buffer to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

-

Target Capture:

-

Wash the plate 2-3 times with Wash Buffer.

-

Prepare serial dilutions of the enzyme standard and prepare the biological samples in Assay Buffer.

-

Add 10-50 µL of standards and samples to the appropriate wells. For example, when detecting Prostate-Specific Membrane Antigen (PSMA), 1 pg of recombinant human PSMA (rhPSMA) in 10 µL of buffer can be used.[1]

-

Incubate for 1-2 hours at room temperature with gentle agitation.

-

-

Detection Probe Binding:

-

Wash the plate 3-5 times with Wash Buffer to remove unbound sample components.

-

Dilute the detection probe to its optimal concentration (e.g., 125 pM for a PSMA probe) in Assay Buffer.[1]

-

Add 10-50 µL of the diluted probe to each well.

-

Incubate for 1 hour at room temperature.

-

-

Final Washes:

-

Wash the plate extensively (5-7 times) with Wash Buffer to remove all unbound detection probe. This step is critical to minimize background signal.

-

-

qPCR Quantification:

-

Prepare the qPCR reaction mix according to the manufacturer's instructions, including primers specific to the reporter DNA sequence on the detection probe.

-

Add the qPCR mix directly to the wells, or elute the bound probe with an appropriate buffer and transfer it to qPCR tubes/plates.

-

Run the qPCR program. The Cq value for each well is then used to determine the concentration of the target enzyme by comparing it to the standard curve.

-

Conclusion